molecular formula C20H13F3N2OS2 B11698742 (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11698742
M. Wt: 418.5 g/mol
InChI Key: NHIQOVAXLPQVHT-MFOYZWKCSA-N
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Description

(5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines an indole moiety, a thiazolidinone ring, and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The process may also involve continuous flow chemistry to enhance the efficiency and safety of the production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: The indole and trifluoromethyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like trifluoromethyl iodide and indole derivatives are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.

Scientific Research Applications

(5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The indole moiety may interact with DNA or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

    Other thiazolidinone derivatives: These compounds share the thiazolidinone ring structure but differ in their substituents, leading to variations in their biological activities and applications.

Uniqueness

(5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of an indole moiety, a thiazolidinone ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H13F3N2OS2

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H13F3N2OS2/c1-24-11-12(15-7-2-3-8-16(15)24)9-17-18(26)25(19(27)28-17)14-6-4-5-13(10-14)20(21,22)23/h2-11H,1H3/b17-9-

InChI Key

NHIQOVAXLPQVHT-MFOYZWKCSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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